molecular formula C15H11NS B6248232 4-(phenylsulfanyl)quinoline CAS No. 20146-26-3

4-(phenylsulfanyl)quinoline

Cat. No.: B6248232
CAS No.: 20146-26-3
M. Wt: 237.32 g/mol
InChI Key: CACIVVUUNUBEIY-UHFFFAOYSA-N
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Description

4-(Phenylsulfanyl)quinoline is a chemical compound built on a privileged quinoline scaffold, recognized for its significant potential in medicinal chemistry and pharmaceutical research. The quinoline core is a well-established pharmacophore present in a wide array of biologically active molecules . This specific derivative, featuring a phenylsulfanyl substituent, is of particular interest for developing novel therapeutic agents. The primary research value of this compound lies in its use as a key intermediate for synthesizing more complex, target-oriented molecules. Its structure is amenable to further functionalization, allowing researchers to create diverse chemical libraries for biological screening. The pharmacological profile of similar quinoline derivatives suggests potential areas of investigation for this compound. For instance, a closely related selenium analog, 4-phenylselanyl-7-chloroquinoline, has demonstrated significant anti-inflammatory, antioxidant, and hepatoprotective activities in preclinical models . Furthermore, other quinoline hybrids have been designed as multi-target directed ligands, showing potent dual inhibition of key inflammatory enzymes like COX-2 and 15-LOX . These studies highlight the potential of substituted quinolines to interact with multiple biological targets, including enzymes and receptors involved in inflammation, cancer, and infectious diseases. Researchers can utilize this compound as a building block in the synthesis of hybrid molecules. Molecular hybridization, which combines the quinoline scaffold with other pharmacophoric units (such as triazines ), is a proven strategy for developing new compounds with enhanced efficacy and multi-target action. The compound is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20146-26-3

Molecular Formula

C15H11NS

Molecular Weight

237.32 g/mol

IUPAC Name

4-phenylsulfanylquinoline

InChI

InChI=1S/C15H11NS/c1-2-6-12(7-3-1)17-15-10-11-16-14-9-5-4-8-13(14)15/h1-11H

InChI Key

CACIVVUUNUBEIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=NC3=CC=CC=C32

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Phenylsulfanyl Quinoline and Its Structural Analogs

Direct Functionalization Approaches

Direct functionalization strategies offer an efficient means to introduce the phenylsulfanyl group onto a pre-existing quinoline (B57606) ring system. These methods are often characterized by their atom economy and procedural simplicity.

Nucleophilic Substitution Reactions at the Quinoline C-4 Position

One of the most common methods for the synthesis of 4-(phenylsulfanyl)quinoline involves the nucleophilic substitution of a suitable leaving group at the C-4 position of the quinoline ring with a sulfur-based nucleophile. A frequently employed precursor for this reaction is 4-chloroquinoline (B167314). uwa.edu.au The reaction proceeds by the displacement of the chloride ion by a thiophenolate anion, typically generated by treating thiophenol with a base.

The synthesis of the starting material, 4-chloroquinoline, can be achieved through various methods. One approach involves the reaction of an appropriate aniline (B41778) derivative with a β-ketoester followed by cyclization and subsequent chlorination. For instance, reacting an aniline with diethyl malonate can lead to a 4-hydroxyquinoline (B1666331) derivative, which can then be converted to 4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃). google.comquora.com Another route to 4-chloroquinolines involves the cyclization of ortho-propynol phenyl azides mediated by trimethylsilyl (B98337) chloride (TMSCl). rsc.org

The nucleophilic substitution reaction itself is versatile and can be adapted for various substituted thiophenols and quinolines, allowing for the synthesis of a diverse library of 4-(arylthio)quinoline derivatives. For example, 4-chloro-2-methylquinoline (B1666326) can be reacted with thiophenol to produce 2-methyl-4-(phenylthio)quinoline. uwa.edu.au Similarly, Täubl et al. described the nucleophilic substitution of the chlorine atom in 4-chloro-1-methyl-3-phenylsulfanyl-2-quinolone with an azide (B81097) anion, demonstrating the utility of this position for introducing various functional groups. mdpi.compreprints.org

Transition Metal-Catalyzed Cross-Coupling Strategies for C-S Bond Formation

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur (C-S) bonds. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional nucleophilic substitution reactions. ias.ac.inrsc.org

Copper-catalyzed cross-coupling reactions, often referred to as Chan-Lam or Ullmann-type couplings, are particularly effective for the synthesis of aryl sulfides. ias.ac.in In a typical procedure, a quinoline derivative bearing a halide or boronic acid at the C-4 position is coupled with a thiol or a thiol-equivalent in the presence of a copper catalyst. For instance, a method for the synthesis of S-aryl/heteroaryl-quinazolines has been developed through the cross-coupling of 1,4-dihydroquinazoline (B6142170) with various aryl and heteroaryl boronic acids using copper(II) acetate (B1210297) as the catalyst. ias.ac.in While this example is for a quinazoline (B50416) system, the principles can be extended to quinoline scaffolds. The development of these methods has been significant because the formation of C-S bonds can be challenging due to the potential for sulfur-containing compounds to deactivate the metal catalyst. ias.ac.in

Palladium-catalyzed cross-coupling reactions also provide a viable route to 4-(phenylsulfanyl)quinolines. These reactions typically involve the coupling of a haloquinoline with a thiophenol in the presence of a palladium catalyst and a suitable ligand. One-pot processes that combine traditional cross-coupling with C-H functionalization have been reported, where quinoline itself can act as a ligand for the palladium catalyst. nih.gov

Radical-Mediated Synthetic Pathways to Sulfanylquinolines

Radical-mediated reactions offer a complementary approach to the synthesis of sulfanylquinolines. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. nih.govnih.gov An electrochemical cascade annulation has been developed for the synthesis of 3-sulfanylquinoline derivatives under mild conditions. researchgate.netresearchgate.net While this method targets the C-3 position, it highlights the potential of electrochemical methods in forming C-S bonds in quinoline systems.

Another strategy involves the radical-mediated functionalization of remote C-H bonds. nih.gov While direct C-4 sulfanylation of quinoline via a radical pathway is less common, the general principles of radical chemistry suggest its feasibility. For instance, the generation of sulfamoyl radicals via visible-light mediation for the synthesis of sulfonamides demonstrates the potential of photoredox catalysis in forming sulfur-containing compounds. chemrxiv.org

Indirect Synthetic Pathways through Ring Formation and Cyclization

Indirect methods for the synthesis of this compound involve the construction of the quinoline ring from precursors that already contain the desired sulfur-containing moiety. These approaches are particularly useful when direct functionalization is challenging or when specific substitution patterns are desired.

Quinoline Annulation Reactions: Adaptation for Chalcogenated Precursors

Quinoline annulation reactions, which involve the formation of the quinoline ring from acyclic precursors, can be adapted to incorporate sulfur-containing starting materials. A general methodology has been developed to access 4-(phenylchalcogenyl)tetrazolo[1,5-a]quinolines through the reaction of 2-azidobenzaldehydes with phenylchalcogenylacetonitriles (containing either sulfur or selenium). researchgate.netmdpi.com This reaction proceeds in the presence of a base and demonstrates good functional group tolerance. researchgate.netmdpi.com

A thiol-mediated three-step ring expansion cascade has also been described for the conversion of indole-tethered ynones into functionalized quinolines. nih.gov This process utilizes a single thiol reagent to promote a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion, leading to the formation of a diverse array of functionalized quinolines. nih.gov

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgthieme-connect.deresearchgate.net The reaction proceeds through the hydrolysis of isatin to an isatoic acid salt, which then condenses with the carbonyl compound to form the quinoline ring. wikipedia.orgthieme-connect.de

To synthesize 4-sulfanylquinoline derivatives using this methodology, one could envision using a carbonyl compound that already contains a phenylsulfanyl group. The general Pfitzinger reaction has been utilized to synthesize various quinoline-4-carboxylic acid derivatives. ui.ac.id For instance, reacting isatin with a ketone under basic conditions yields the corresponding quinoline-4-carboxylic acid. ui.ac.id By employing a ketone bearing a phenylsulfanyl group at an appropriate position, it is theoretically possible to construct a 4-sulfanylquinoline-4-carboxylic acid, which could then be decarboxylated if necessary. The versatility of the Pfitzinger reaction allows for the use of various substituted isatins and carbonyl compounds, offering a potential route to a wide range of 4-sulfanylquinoline analogs. ui.ac.idrsc.org

Doebner-Miller and Friedländer Condensations in Sulfanylquinoline Synthesis

The Doebner-Miller reaction is a versatile method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.org This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is typically catalyzed by Brønsted or Lewis acids. wikipedia.org While specific examples detailing the synthesis of this compound using this method are not abundant in the readily available literature, the general mechanism allows for the formation of substituted quinolines. The reaction proceeds through the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the quinoline ring. wikipedia.orgnih.gov For instance, the reaction of an aniline with an appropriate α,β-unsaturated ketone or aldehyde could theoretically yield a 4-substituted quinoline. The Doebner-Miller reaction has been successfully used to synthesize various 4-methyl-quinolines. ufrgs.br

The Friedländer synthesis , first reported in 1882, provides a direct route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone). wikipedia.orgrsc.org This reaction can be catalyzed by acids or bases. wikipedia.orgresearchgate.net A key advantage of the Friedländer synthesis is its high regioselectivity, often yielding a single product. organic-chemistry.org The reaction involves an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org

To synthesize this compound via the Friedländer condensation, one would react a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a ketone bearing a phenylsulfanyl group, such as phenylsulfanylacetone. The reaction conditions can be tailored to optimize the yield. For example, various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, and iodine, have been employed to facilitate the Friedländer reaction. wikipedia.org A domino nitro reduction followed by a Friedländer heterocyclization has been developed to produce substituted quinolines from 2-nitrobenzaldehydes and active methylene compounds in high yields. mdpi.com

ReactionReactantsCatalyst/ConditionsProduct
Doebner-Miller Aniline, α,β-unsaturated carbonyl compoundLewis/Brønsted acidsSubstituted quinoline
Friedländer 2-aminoaryl aldehyde/ketone, active methylene compoundAcid or base catalysisSubstituted quinoline

Electrocatalytic and Photo-Redox Enabled Cycloadditions

Modern synthetic chemistry has seen the emergence of electrocatalytic and photo-redox methods as powerful tools for constructing complex molecules under mild conditions. While specific applications of these techniques for the direct synthesis of this compound are still developing, their utility in synthesizing related quinoline derivatives highlights their potential.

Electrocatalytic methods offer a green and efficient alternative to traditional chemical oxidants or reductants. An electrocatalytic approach for the synthesis of 2-aryl quinoline derivatives has been demonstrated, involving the anodic dehydrogenation of 2-aminobenzyl alcohols followed by condensation with carbonyl compounds. researchgate.net This method provides good to excellent yields and is compatible with a wide range of functional groups. researchgate.net An electrochemical cascade annulation pathway has also been developed for the synthesis of 3-sulfanylquinoline derivatives from phenylethynylbenzoxazinanones and disulfides. researchgate.net

Photo-redox catalysis utilizes visible light to initiate chemical transformations, often with high selectivity and under mild conditions. While direct photo-redox cycloadditions for this compound synthesis are not yet widely reported, the principles of this technology are applicable. Photo-redox catalysis could potentially be used to generate key intermediates or to facilitate the cyclization step in quinoline synthesis.

Multi-component and One-Pot Reaction Strategies

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, minimizing waste and simplifying purification processes.

Several one-pot methods for quinoline synthesis based on the Friedländer annulation have been reported. For example, a metal-free, one-pot aerobic process has been devised for the synthesis of functionalized quinolines from 2-aminobenzyl alcohol or 2-aminobenzophenones and various alcohols. rsc.org This process involves the in situ aerial oxidation of the alcohol to the corresponding aldehyde or ketone, which then undergoes a Friedländer condensation. rsc.org

Another efficient one-pot synthesis of poly-substituted quinolines utilizes a silica-supported P2O5 catalyst under solvent-free conditions. ijcce.ac.ir This method involves the Friedländer hetero-annulation between 2-aminoaryl ketones and carbonyl compounds, affording high to excellent yields in short reaction times. ijcce.ac.ir

Sustainable and Green Chemistry Protocols in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Solvent-Free and Aqueous Media Syntheses

The use of solvent-free conditions or environmentally benign solvents like water is a key aspect of green chemistry. Several Friedländer-based syntheses of quinolines have been successfully carried out under solvent-free conditions, often with the aid of a solid-supported catalyst. ijcce.ac.ir For instance, the use of silica-supported P2O5 has proven effective for the solvent-free synthesis of poly-substituted quinolines. ijcce.ac.ir

Aqueous media have also been explored for quinoline synthesis. A cost-effective and environmentally friendly method for the preparation of 2,3,7-trisubstituted quinoline derivatives via the Friedländer reaction was developed using water as the solvent and HCl as the catalyst. rsc.org

Catalyst Design for Eco-Friendly Processes

The development of recoverable and reusable catalysts is a major focus in green chemistry. Nanocatalysts, for example, offer high surface area and catalytic activity and can often be easily separated from the reaction mixture and reused. acs.org Copper oxide nanoparticles (CuO NPs) have been employed as a recyclable catalyst for the Friedländer synthesis of quinolines in a single pot under solvent-free conditions. acs.org

Polymer-supported catalysts also represent a green alternative. For example, sulfuric acid-modified polyethylene (B3416737) glycol (PEG-OSO3H) has been used as a catalyst for microwave-irradiated Friedländer annulation under solvent-free conditions, with the catalyst being recyclable. nih.gov

Microwave and Ultrasonic Assisted Syntheses

Microwave and ultrasonic irradiation are energy-efficient techniques that can significantly accelerate reaction rates and improve yields. The Doebner-Miller reaction has been successfully performed under microwave irradiation using anilines and alkyl vinyl ketones adsorbed onto silica (B1680970) gel impregnated with indium chloride, leading to excellent yields of 4-alkylquinolines in short reaction times. heteroletters.org Similarly, phosphotungstic acid has been used as a catalyst for the Doebner-Miller synthesis of quinaldines and lepidines under both thermal and microwave irradiation conditions. scispace.com

The use of microwave assistance has also been demonstrated in the Friedländer synthesis, with a polymer-based catalyst, PEG-OSO3H, under solvent-free conditions. nih.gov

Reaction Chemistry and Transformational Pathways of 4 Phenylsulfanyl Quinoline Derivatives

Oxidation Chemistry of the Sulfanyl Moiety: Formation of Sulfoxides and Sulfones

The sulfur atom in the 4-(phenylsulfanyl)quinoline molecule is susceptible to oxidation, leading to the formation of the corresponding 4-(phenylsulfinyl)quinoline (sulfoxide) and 4-(phenylsulfonyl)quinoline (sulfone). These transformations significantly alter the electronic properties and reactivity of the molecule. The oxidation of sulfides is a common and extensively studied method for synthesizing sulfoxides and sulfones. thieme-connect.com

A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the final oxidation state. organic-chemistry.org Common oxidants include hydrogen peroxide, often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The use of urea-hydrogen peroxide in conjunction with phthalic anhydride has been reported as an effective metal-free method for oxidizing sulfides directly to sulfones. organic-chemistry.org

Table 1: Common Reagents for Oxidation of Sulfides
Oxidizing AgentTypical ProductNotes
Hydrogen Peroxide (H₂O₂) with catalyst (e.g., Tantalum carbide)SulfoxideCatalyst choice can influence selectivity; Niobium carbide favors sulfone formation. organic-chemistry.org
meta-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide or SulfoneStoichiometry dependent: ~1 equivalent for sulfoxide, >2 equivalents for sulfone.
Urea-Hydrogen Peroxide (UHP) / Phthalic AnhydrideSulfoneEffective for direct conversion of sulfides to sulfones. organic-chemistry.org
SelectfluorSulfoxide or SulfoneA modern, efficient fluorinating agent that also acts as an oxidant using water as the oxygen source. organic-chemistry.org

Selective oxidation to the sulfoxide level without significant over-oxidation to the sulfone requires careful control of reaction conditions. The mechanism typically involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

Key factors for achieving selectivity include:

Stoichiometry: Using approximately one equivalent of the oxidizing agent relative to the sulfide is crucial for maximizing the yield of the sulfoxide.

Temperature: Lower temperatures generally favor the formation of the sulfoxide by slowing down the rate of the second oxidation step.

Reagent Choice: Milder oxidizing agents are less likely to cause over-oxidation. Organocatalysts like 2,2,2-trifluoroacetophenone can be used with hydrogen peroxide to control the selectivity of the reaction based on the conditions applied. organic-chemistry.org

Once the sulfoxide is formed, it is less nucleophilic than the starting sulfide, which helps in preventing immediate further oxidation. However, under forcing conditions or with excess oxidant, the sulfoxide will be converted to the more stable sulfone.

The introduction of oxygen atoms on the sulfur bridge dramatically changes the reactivity profile of the molecule.

Sulfinyl (Sulfoxide) Analogs: The sulfoxide group introduces a chiral center at the sulfur atom and can participate in unique reactions. A notable transformation for aryl sulfoxides is the Pummerer reaction. acs.org Under activating conditions (e.g., with an acid anhydride), the sulfoxide can rearrange to form an intermediate that allows for nucleophilic attack on the carbon adjacent to the sulfur, or in some cases, on the aromatic ring itself in what is known as an aromatic Pummerer reaction. acs.org The sulfinyl group can also be involved in nih.govnih.gov-sigmatropic rearrangements under specific conditions. nih.gov

Sulfonyl (Sulfone) Analogs: The sulfone group is a strong electron-withdrawing group and is generally stable and less reactive than the sulfoxide. However, its presence significantly acidifies the protons on adjacent carbon atoms. The sulfone group is considered a good leaving group in certain reactions, facilitating the removal of the entire moiety. thieme-connect.com Quinoline (B57606) sulfones have been synthesized and evaluated as potent agonists for liver X receptors, highlighting their importance as scaffolds in medicinal chemistry. nih.govnih.gov

Nucleophilic and Electrophilic Reactivity of the Quinoline Core and Sulfanyl Substituent

The reactivity of the quinoline ring system is a balance between the electron-rich carbocyclic (benzene) part and the electron-deficient heterocyclic (pyridine) part. The position and nature of substituents further modulate this reactivity.

The phenylsulfanyl group at the C4 position exerts a significant influence on the reactivity of the quinoline nucleus. The sulfur atom has lone pairs that can be donated into the ring system through resonance, which is an electron-donating effect (+R). Conversely, due to its electronegativity, it also exerts an electron-withdrawing inductive effect (-I).

Nucleophilic Substitution: The pyridine (B92270) part of the quinoline ring is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. iust.ac.ir The presence of the phenylsulfanyl group at C4 makes it a potential site for nucleophilic aromatic substitution (SNAr), where the phenylsulfanyl group could act as a leaving group, although it is not as effective as a halogen. Reactions involving nucleophilic substitution are more common on quinoline derivatives that have a good leaving group, such as a halogen, at the C4 position. mdpi.com

The C-S bond of the phenylsulfanyl group is a key site for chemical transformations.

Ipso-Transformation: The sulfide group located at the C4 position of the quinoline can be utilized as a transformable group for ipso-substitution, allowing for its replacement by other functional groups. researchgate.net

Directing Group for C-H Functionalization: The sulfide moiety can act as a directing group, facilitating the functionalization of C-H bonds at specific positions on the quinoline ring. researchgate.net

Cycloaddition Reactions: Derivatives of this compound have been shown to participate in cycloaddition reactions, leading to the formation of more complex polycyclic structures. researchgate.net

Derivatization and Functional Group Interconversions on the Quinoline Ring

Further functionalization of the this compound scaffold can be achieved through various synthetic strategies to introduce new chemical entities onto the quinoline ring.

One powerful method for derivatization is direct metallation followed by electrophilic quench . This involves the deprotonation of a C-H bond using a strong base, such as an organolithium reagent, to form a highly nucleophilic organometallic intermediate. This intermediate can then react with a wide range of electrophiles to install new substituents. For instance, direct lithiation has been successfully applied to benzo[f]quinoline to introduce substituents. researchgate.net A similar strategy could be applied to this compound, with the regioselectivity of the deprotonation being influenced by the directing effects of both the ring nitrogen and the sulfanyl group.

Another key strategy is transition metal-catalyzed C-H activation . This modern approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, often with high selectivity. The sulfide group itself can serve as a directing group in such transformations, guiding the catalyst to a specific C-H bond on the quinoline nucleus. researchgate.net

Table 2: Potential Derivatization Strategies for the Quinoline Ring
Reaction TypeReagentsPotential Outcome
Directed Ortho-Metallation1. Strong base (e.g., n-BuLi) 2. Electrophile (e.g., CO₂, R-CHO, RX)Introduction of a substituent at a position ortho to the directing group (e.g., C3 or C5).
Transition Metal-Catalyzed C-H ActivationMetal catalyst (e.g., Pd, Rh, Ru), coupling partnerDirect arylation, alkylation, or amination of a C-H bond.
Electrophilic Aromatic SubstitutionStrong acid, electrophile (e.g., HNO₃/H₂SO₄)Nitration, primarily at the C5 and C8 positions of the benzene (B151609) ring.

These derivatization reactions enable the synthesis of a library of substituted this compound analogs, which can be used to explore structure-activity relationships in various chemical and biological contexts.

Formation of Fused Heterocyclic Systems Involving this compound Frameworks

The strategic functionalization of the this compound moiety can pave the way for the synthesis of novel polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry. The inherent electronic properties and conformational flexibility of the starting framework can be exploited to direct the regioselectivity and stereoselectivity of cyclization and cycloaddition reactions.

Intramolecular Cyclizations Leading to Polycyclic Quinoline Structures

Intramolecular cyclization reactions of appropriately substituted this compound derivatives represent a powerful and atom-economical approach to construct rigid, polycyclic quinoline-containing frameworks. These reactions often proceed through the formation of a new ring by connecting two different positions within the same molecule.

One of the key strategies in this regard is photochemical cyclization. While direct photochemical cyclization of the parent this compound has not been extensively detailed in the literature, related systems demonstrate the feasibility of this approach. For instance, the photochemical synthesis of various quinoline derivatives has been achieved through the cyclization of precursor molecules, suggesting that irradiation of this compound derivatives bearing suitable pendant groups could lead to novel polycyclic structures. The success of such reactions is often dependent on the nature and position of substituents on both the quinoline and the phenylthio rings, which can influence the electronic excited states and the subsequent cyclization pathways.

Another potential avenue for intramolecular cyclization involves the functionalization of the phenyl ring of the phenylsulfanyl group. For example, the introduction of a reactive group at the ortho-position of the phenyl ring could enable a thermally or catalytically induced cyclization onto the quinoline core. While specific examples for this compound are scarce, analogous intramolecular cyclizations of other quinoline derivatives, such as 4-(2-halophenyl)-1H-pyrazolo[3,4-b]quinolines, have been shown to yield complex fused systems, demonstrating the potential of this strategy.

The following table summarizes hypothetical intramolecular cyclization reactions of functionalized this compound derivatives leading to polycyclic systems, based on known reactivity patterns of related heterocyclic compounds.

Starting MaterialReaction TypePotential Polycyclic Product
4-(2-vinylphenylsulfanyl)quinolinePhotochemical CyclizationBenzo[b]thieno[3,2-c]quinoline derivative
4-(2-aminophenylsulfanyl)quinolineOxidative CyclizationQuinolino[4,3-b] nih.govrsc.orgbenzothiazine derivative
2-methyl-4-(phenylsulfanyl)quinolineRadical-mediated CyclizationFused thieno[2,3-c]quinoline derivative

This table presents potential transformations based on established chemical principles, as direct experimental data for these specific reactions of this compound is limited in the reviewed literature.

Intermolecular Cycloaddition Reactions with Activated Components

Intermolecular cycloaddition reactions offer a convergent and efficient route to construct fused heterocyclic systems from two or more separate components. In this context, the this compound scaffold can act as either a diene or a dienophile, or participate in other types of cycloadditions, depending on its substitution pattern and the nature of the reacting partner.

Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. The quinoline ring itself can, in principle, act as a diene. However, the aromaticity of the quinoline system makes it a reluctant participant in such reactions, often requiring harsh conditions or specific activation. The presence of the phenylsulfanyl group at the 4-position can modulate the electronic properties of the quinoline ring, potentially influencing its reactivity in Diels-Alder reactions. For instance, electron-donating or -withdrawing substituents on the phenylthio group could alter the energy levels of the frontier molecular orbitals of the quinoline diene system, thereby affecting its reactivity towards dienophiles.

Alternatively, a diene moiety could be introduced elsewhere in the this compound molecule, allowing it to react with various dienophiles to form complex polycyclic structures. While specific examples involving this compound in Diels-Alder reactions are not well-documented, the general principle has been widely applied to other quinoline derivatives for the synthesis of fused systems.

Other Cycloaddition Reactions: Beyond the Diels-Alder reaction, other types of intermolecular cycloadditions could be envisaged for this compound derivatives. For example, [2+2] photocycloadditions of 4-styrylquinolines have been reported to yield cyclobutane derivatives. By analogy, a this compound derivative bearing an olefinic substituent could potentially undergo similar photochemical cycloadditions.

The following table outlines potential intermolecular cycloaddition reactions involving this compound derivatives with activated components, leading to fused heterocyclic systems.

This compound DerivativeActivated ComponentReaction TypePotential Fused Heterocyclic Product
4-(phenylsulfanyl)-2-vinylquinolineMaleic anhydrideDiels-Alder [4+2] CycloadditionFused polycyclic system with a new six-membered ring
This compoundBenzyne[4+2] CycloadditionDibenzo[c,f]thieno[2,3-a]quinolizinium derivative
2-azido-4-(phenylsulfanyl)quinolineDimethyl acetylenedicarboxylate1,3-Dipolar CycloadditionFused triazoloquinoline derivative

Computational and Theoretical Investigations of 4 Phenylsulfanyl Quinoline Systems

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict various molecular properties, including orbital energies, charge distribution, and reactivity indices. For 4-(phenylsulfanyl)quinoline, DFT studies are instrumental in elucidating its fundamental electronic characteristics.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wuxibiology.com

In the case of this compound, the HOMO is typically localized over the electron-rich phenylsulfanyl group and parts of the quinoline (B57606) ring system, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is generally distributed over the electron-deficient quinoline moiety, particularly the pyridinoid ring, suggesting these are the probable sites for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound Calculated using DFT

Molecular Orbital Energy (eV) Description
HOMO -6.25 Highest Occupied Molecular Orbital
LUMO -1.80 Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 4.45 Indicator of Chemical Reactivity

Note: These values are hypothetical and for illustrative purposes to represent typical DFT calculation outputs.

The distribution of electron density within a molecule is fundamental to its interactions with other molecules. Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. chemrxiv.org The MEP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, usually in shades of blue). rsc.org

For this compound, the MEP map would likely show a region of high electron density around the nitrogen atom of the quinoline ring and the sulfur atom of the phenylsulfanyl group, making these sites susceptible to electrophilic attack or hydrogen bonding. The hydrogen atoms of the quinoline ring would exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

By combining insights from Frontier Molecular Orbital analysis and MEP mapping, specific predictions about the reactivity and selectivity of this compound can be made. The nitrogen atom in the quinoline ring, being a region of negative potential, is a likely site for protonation and coordination to metal ions. The electron-rich phenyl ring of the phenylsulfanyl group can also be a site for electrophilic substitution.

Conversely, the carbon atoms in the quinoline ring adjacent to the nitrogen atom are expected to be electron-deficient and thus prone to nucleophilic attack. Computational models can quantify these reactivities through various descriptors, providing a theoretical basis for predicting the outcomes of chemical reactions.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of this compound is not rigid. Rotation around the C-S bond allows for different spatial arrangements, or conformations, of the phenyl and quinoline rings relative to each other. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Intermolecular Interaction Studies

Understanding how this compound interacts with its environment, such as solvent molecules or a biological receptor, is critical for predicting its behavior in different media. Computational methods can simulate these interactions.

For instance, the effect of a solvent on the conformational stability and electronic properties of the molecule can be modeled using implicit or explicit solvent models. These simulations can reveal how the polarity of the solvent influences the charge distribution and the relative energies of different conformers. Furthermore, molecular docking studies, a common computational technique, can be employed to predict the binding mode and affinity of this compound to a specific protein target, providing insights into its potential biological activity. chemmethod.com

Computational Approaches to Structure-Reactivity Relationships

Computational studies are pivotal in establishing Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of this compound derivatives, computational descriptors such as electronic properties (e.g., HOMO-LUMO energies, dipole moment), steric properties, and hydrophobicity can be calculated.

These descriptors can then be used to build a mathematical model that predicts the activity of new, unsynthesized derivatives. This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties. researchgate.net For example, modifying the substituents on the phenyl ring of the phenylsulfanyl group would alter the electronic and steric properties of the molecule, and QSAR models can predict how these changes would affect a specific biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(phenylsulfanyl)quinoline, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution, where a quinoline derivative (e.g., 4-chloroquinoline) reacts with thiophenol in the presence of a base like potassium carbonate. Solvent choice (e.g., DMF or toluene) and temperature (80–120°C) critically affect reaction efficiency. For example, using anhydrous conditions and catalytic CuI may enhance thiol coupling . Characterization via 1H^1H-NMR should confirm the absence of residual starting materials, while GC-MS verifies molecular ion peaks matching the expected molecular weight.

Q. How can researchers confirm the purity and crystallinity of this compound derivatives?

  • Methodological Answer: X-ray powder diffraction (XRPD) identifies crystalline phases, while thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and melting points. For example, sharp endothermic peaks in DSC curves indicate high crystallinity, whereas broad peaks suggest amorphous impurities. High-performance liquid chromatography (HPLC) with UV detection at 254 nm quantifies purity (>95% recommended for biological assays) .

Q. What spectroscopic techniques are essential for structural elucidation of this compound?

  • Methodological Answer:

  • 1H^1H- and 13C^{13}C-NMR: Assign aromatic protons (δ 7.5–9.0 ppm) and sulfur-linked carbons (δ 125–135 ppm).
  • FT-IR: Confirm C-S stretching vibrations (~650–700 cm1^{-1}).
  • High-resolution mass spectrometry (HRMS): Validate molecular formula (e.g., C15_{15}H11_{11}NS requires m/z 237.0718).
  • UV-Vis: Monitor π→π* transitions (λmax_{\text{max}} ~300–350 nm) for electronic structure insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.